[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](2-bromo-4-methylphenyl)amine
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Overview
Description
(2,5-Dimethoxy-4-methylphenyl)sulfonylamine is an organic compound characterized by the presence of both sulfonyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)sulfonylamine typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylphenol and 2-bromo-4-methylphenylamine.
Sulfonylation: The phenol is first sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with 2-bromo-4-methylphenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the 2-bromo-4-methylphenyl moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and related reduced compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethoxy-4-methylphenyl)sulfonylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl and amine groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2,5-Dimethoxy-4-methylphenyl)sulfonylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethoxyphenyl)sulfonylamine
- (2,5-Dimethoxy-4-methylphenyl)sulfonylamine
- (2,5-Dimethoxy-4-methylphenyl)sulfonylamine
Uniqueness
(2,5-Dimethoxy-4-methylphenyl)sulfonylamine is unique due to the specific combination of its functional groups and the presence of both methoxy and bromine substituents. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of (2,5-Dimethoxy-4-methylphenyl)sulfonylamine, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C16H18BrNO4S |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-10-5-6-13(12(17)7-10)18-23(19,20)16-9-14(21-3)11(2)8-15(16)22-4/h5-9,18H,1-4H3 |
InChI Key |
WIFPFXRXTXHQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)Br |
Origin of Product |
United States |
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